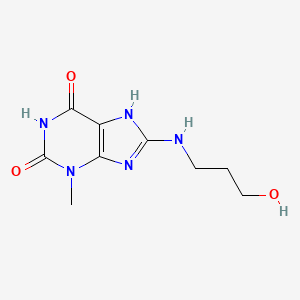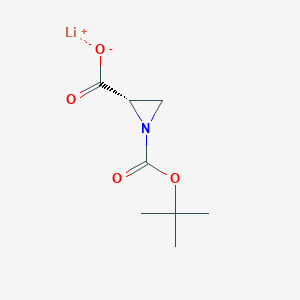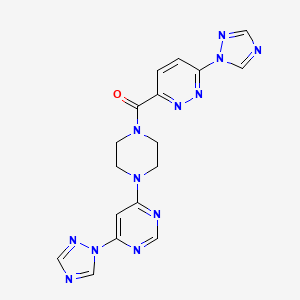![molecular formula C12H14N4O4S B2631478 2-[3-Methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetic acid CAS No. 361166-18-9](/img/structure/B2631478.png)
2-[3-Methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-Methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetic acid, also known as MSMA, is a chemical compound that belongs to the purine family. It is a member of the xanthine family and is a derivative of caffeine. MSMA is known for its potential use in the field of scientific research due to its unique chemical properties and potential applications.
Scientific Research Applications
Antiaggregant Activity
The compound’s structure includes a thietane ring, which contributes to its antiaggregant properties. Research has shown that derivatives of this compound exhibit antiaggregant activity comparable to that of pentoxifylline, a well-known agent used to improve blood rheology. By increasing erythrocyte elasticity and suppressing erythrocyte and platelet aggregation, this compound could potentially find applications in cardiovascular health .
Antioxidant Potential
Given its thioacetic acid moiety, this compound may also possess antioxidant properties. Thioacetic acids are known for their ability to scavenge free radicals and protect cells from oxidative damage. Investigating its antioxidant effects could lead to applications in preventing oxidative stress-related diseases .
Anti-Inflammatory Applications
The antiaggregant and antioxidant properties of this compound suggest potential anti-inflammatory effects. Inflammation plays a crucial role in various diseases, including cardiovascular disorders, neurodegenerative conditions, and cancer. Researchers might explore its impact on inflammatory pathways and consider its therapeutic potential .
Drug Delivery Systems
The thioacetic acid group could serve as a functional handle for drug conjugation. Researchers could explore its use as a carrier molecule in drug delivery systems. By attaching therapeutic agents to this compound, targeted drug delivery to specific tissues or cells becomes feasible .
Biochemical Studies
Understanding the interactions of this compound with enzymes, receptors, and other biomolecules is essential. Its unique structure provides an opportunity for biochemical investigations. Researchers could explore its binding affinity, enzymatic inhibition, or modulation of cellular pathways .
Synthetic Chemistry
The synthesis of this compound involves intriguing reactions, including the formation of the thietane ring. Researchers interested in synthetic methodologies might study its preparation, optimization, and scalability. Novel synthetic routes could enhance access to this compound and its derivatives .
Mechanism of Action
Target of Action
It’s known that similar xanthine derivatives are nonspecific phosphodiesterase inhibitors and adenosine receptor antagonists .
Mode of Action
Based on its structural similarity to other xanthine derivatives, it may interact with its targets (phosphodiesterases and adenosine receptors) to inhibit their activity .
Biochemical Pathways
Similar xanthine derivatives are known to affect various pathways related to phosphodiesterase activity and adenosine receptor antagonism .
Result of Action
It’s known that similar xanthine derivatives have antiaggregant activity on the level of acetylsalicylic acid .
properties
IUPAC Name |
2-[3-methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4S/c1-6(2)4-16-8-9(13-12(16)21-5-7(17)18)15(3)11(20)14-10(8)19/h1,4-5H2,2-3H3,(H,17,18)(H,14,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZRVXDCCDLBCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=C(N=C1SCC(=O)O)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-cyclopentyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2631397.png)
![(3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-1H-pyrazol-4-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone](/img/structure/B2631399.png)
![ethyl 2-(2-(4-ethoxyphenyl)acetamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2631400.png)
![2-amino-4-(3-bromo-4-fluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2631402.png)
![2-(Furan-2-yl)-7-methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2631403.png)
![N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide](/img/structure/B2631405.png)


![[1-(2,4-Dimethoxy-phenyl)-but-3-enyl]-furan-2-ylmethyl-amine](/img/structure/B2631412.png)

![3-[(4-chlorobenzyl)thio]-5-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2631415.png)
![3-[2-(Dimethylamino)ethylamino]-2-(methylamino)propanoic acid;trihydrochloride](/img/structure/B2631416.png)